![molecular formula C12H18N2 B2916526 [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 1932014-51-1](/img/structure/B2916526.png)

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

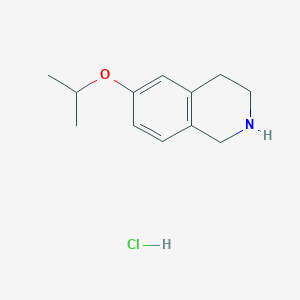

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and a boronic acid .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring, which contributes to the stereochemistry of the molecule . The sp3 hybridization allows efficient exploration of the pharmacophore space .Applications De Recherche Scientifique

Anticancer Activity

New palladium(II) and platinum(II) complexes, synthesized from Schiff base ligands including analogs similar to “[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine,” have shown notable anticancer activity against various human cancerous and noncancerous cell lines. These complexes, characterized by various spectroscopic and analytical techniques, have demonstrated strong DNA-binding affinities and selective toxicity towards cancer cells over noncancerous cells, suggesting potential for further investigation in cancer therapy (Mbugua et al., 2020).

Neuroprotective and Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with aryl aldehydes/ketones, including analogs of “this compound,” have been screened for anticonvulsant activity. These compounds have shown protection against seizures in various models, suggesting potential as neuroprotective and anticonvulsant agents (Pandey & Srivastava, 2011).

Catalytic Activity in Organic Synthesis

The compound's derivatives have been used in catalytic applications, particularly in the formation of unsymmetrical pincer palladacycles. These derivatives have shown good activity and selectivity in catalytic reactions, underscoring their utility in the synthesis of complex organic molecules (Roffe et al., 2016).

Development of Diamino Scaffolds

A bicyclic diamino scaffold, designed to stabilize parallel turn conformations, incorporates a derivative of “this compound.” This innovative scaffold has potential applications in peptide science, offering a new avenue for the design of peptide-based therapeutic agents (Bucci et al., 2018).

Serotonin 5-HT1A Receptor Biased Agonists

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally related to “this compound,” have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit significant antidepressant-like activity, highlighting their potential as new therapeutic agents for depression (Sniecikowska et al., 2019).

Imaging and Photocytotoxicity

Iron(III) complexes based on derivatives of “this compound” have been explored for their potential in cellular imaging and photocytotoxicity under red light. These complexes exhibit significant photocytotoxicity and ability to generate reactive oxygen species, offering insights into their applicability in photodynamic therapy (Basu et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

A similar compound, 4-{[(2r)-2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}benzene-1,3-diol, targets the heat shock protein hsp 90-alpha .

Mode of Action

Pyrrolidine compounds are known for their versatility in drug discovery and their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It’s worth noting that pyrrolidine compounds can influence a variety of biological profiles due to their structural diversity .

Result of Action

The structural diversity of pyrrolidine compounds allows them to have a wide range of biological effects .

Action Environment

The stereochemistry of pyrrolidine compounds can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Propriétés

IUPAC Name |

[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBPBACTPMYTTQ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2CCC[C@@H]2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)

![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)

![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)